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molecular formula C15H22N2O4 B1510074 tert-Butyl 8-ethoxy-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate

tert-Butyl 8-ethoxy-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate

Cat. No. B1510074
M. Wt: 294.35 g/mol
InChI Key: SQMJSLFJCPAWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329687B2

Procedure details

A mixture of the compound obtained in step 1 (0.16 g) and 4N hydrogen chloride/ethyl acetate (3 mL) was stirred at room temperature for 3 hr. The precipitate was collected by filtration, and the aqueous layer was basified and extracted with ethyl acetate and aqueous sodium hydroxide solution. The organic layer was washed with saturated brine and dried, and the solvent was evaporated under reduced pressure. Ethyl acetate was added to the residue, and 4N hydrogen chloride/ethyl acetate was added. The precipitate was collected by filtration, and recrystallized from ethanol-diisopropyl ether to give the title compound (0.10 g, 78%) as a white powder.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][C:7]2[CH2:8][N:9](C(OC(C)(C)C)=O)[CH2:10][CH2:11][O:12][C:13]=2[N:14]=1)[CH3:2].[ClH:22].C(OCC)(=O)C>>[ClH:22].[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][C:7]2[CH2:8][NH:9][CH2:10][CH2:11][O:12][C:13]=2[N:14]=1)[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
C(C)OC=1C=CC=2CN(CCOC2N1)C(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and aqueous sodium hydroxide solution
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue, and 4N hydrogen chloride/ethyl acetate
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-diisopropyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.C(C)OC=1C=CC=2CNCCOC2N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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